N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

HDAC6 inhibition Epigenetics Non-hydroxamate inhibitor

Compound I-21 (CAS 2310143-25-8) is a specifically exemplified, non-hydroxamate HDAC6 inhibitor from patent WO2021067859. With a sub-nanomolar IC50 of 0.601 nM, this phthalimide-acetamide chemotype is structurally predisposed to spare class-I HDACs, minimizing off-target metal chelation and hematological toxicity risks common to hydroxamate-based pan-inhibitors. Ideal as a high-potency positive control for biochemical HDAC6 screening campaigns. For matched-pair SAR analysis, consider procuring alongside its close analog I-8B (0.275 nM). Confirmatory in-house class-I counter-screening advised before large-scale procurement.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 2310143-25-8
Cat. No. B2565849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS2310143-25-8
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H17N3O3/c23-17(21-10-12-5-8-16(20-9-12)13-6-7-13)11-22-18(24)14-3-1-2-4-15(14)19(22)25/h1-5,8-9,13H,6-7,10-11H2,(H,21,23)
InChIKeyBSVNQEQVOLACLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2310143-25-8): A High-Potency HDAC6-Targeted Acetamide for Procurement Specification


N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2310143-25-8) is a synthetic, non-hydroxamate acetamide featuring a phthalimide moiety and a 6-cyclopropylpyridin-3-ylmethyl substituent. It is disclosed in patent WO2021067859 as Compound I-21 and classified as a histone deacetylase 6 (HDAC6) inhibitor [1]. The compound exhibits sub-nanomolar potency against recombinant HDAC6 in a luminescent HDAC-Glo assay (IC50 = 0.601 nM), positioning it among the most potent HDAC6-biased chemotypes reported [1].

Why N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Replaced by a Generic HDAC6 Inhibitor in Procurement Decisions


HDAC6 inhibitors span multiple chemotypes (hydroxamic acids, mercaptoacetamides, benzamides) with widely divergent selectivity, metabolic stability, and zinc-binding pharmacophore liabilities. The phthalimide-acetamide architecture of Compound I-21 lacks the hydroxamic acid group that drives pan-HDAC inhibition, resulting in a distinctive isoform-selectivity profile that cannot be assumed from alternative backbones [1]. Even within the same patent family (WO2021067859), minor structural changes—such as the replacement of the cyclopropylpyridine with substituted phenyl or heteroaryl groups—shift HDAC6 potency by more than 2-fold, demonstrating that generic substitution without quantitative benchmarking risks significant loss of target engagement [1][2].

Quantitative Differentiation Evidence: N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Comparators


HDAC6 Inhibitory Potency: Compound I-21 vs. Co-Patent Analog Compound I-8B in the Same Luminescent HDAC-Glo Assay

In the HDAC-Glo luminescent assay reported in WO2021067859, Compound I-21 achieved an IC50 of 0.601 nM against recombinant HDAC6. Under identical assay conditions, the close structural analog Compound I-8B (differing in the amide-linker region) exhibited an IC50 of 0.275 nM, representing a 2.2-fold potency advantage for I-8B [1][2]. Thus, while I-21 is a highly potent HDAC6 inhibitor, it is not the most potent member of the series, making its selection context-dependent (e.g., driven by selectivity, physico-chemical properties, or synthetic accessibility).

HDAC6 inhibition Epigenetics Non-hydroxamate inhibitor

HDAC6 vs. Class-I HDAC Selectivity Inference: Non-Hydroxamate Phthalimide-Acetamide Chemotype

The target compound lacks the canonical hydroxamic acid zinc-binding group (ZBG) characteristic of pan-HDAC inhibitors such as SAHA (Vorinostat) or Trichostatin A. Literature precedent for non-hydroxamate HDAC6 inhibitors demonstrates that phthalimide-based chemotypes routinely achieve >100-fold selectivity for HDAC6 over class-I HDACs (HDAC1/2/3) [1]. Although no direct class-I IC50 data for Compound I-21 are publicly available, its structural homology to other non-hydroxamate, HDAC6-selective inhibitors supports the inference of a favorable selectivity window relative to pan-HDAC inhibitors.

Isoform selectivity HDAC1/2/3 Non-hydroxamate

BindingDB-Confirmed Single-Target Engagement: HDAC6 IC50 as the Only Quantitative Activity Anchor

The BindingDB record for Compound I-21 (BDBM50557848) contains a single quantitative entry: IC50 = 0.601 nM against HDAC6 in the HDAC-Glo luminescent assay . No additional target engagement data (e.g., HDAC1-11 panel, cellular Ac-tubulin/Ac-histone readouts, CYP inhibition, hERG) are deposited. In contrast, well-characterized clinical HDAC6 inhibitors such as Ricolinostat (ACY-1215) have publicly available broad-panel selectivity data (HDAC6 IC50 = 4.7 nM; HDAC1/2/3 IC50 >1,000 nM) [1]. The narrow evidentiary base for I-21 means that procurement for applications requiring extensive off-target profiling should be accompanied by in-house counter-screening.

Target engagement BindingDB HDAC-Glo assay

Optimal Application Scenarios for N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Based on Quantitative Evidence


HDAC6 Biochemical Screening and Assay Development Requiring Sub-Nanomolar Inhibitory Activity

With an HDAC6 IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1], Compound I-21 is well-suited as a high-potency positive control or tool compound for biochemical HDAC6 screening campaigns. Its non-hydroxamate scaffold minimizes the risk of off-target metal chelation that complicates interpretation of hydroxamate-based inhibitors in metalloprotein-rich biological matrices.

Structure-Activity Relationship (SAR) Studies Focused on Cyclopropylpyridine-Phthalimide Linker Optimization

The 2.2-fold potency difference between I-21 (0.601 nM) and its close analog I-8B (0.275 nM) [1][2] provides a tractable SAR starting point for medicinal chemistry efforts aimed at understanding the contribution of the amide-linker region to HDAC6 affinity. Procurement of both compounds enables matched-pair analysis.

Non-Oncology HDAC6-Target Discovery Programs Where Class-I HDAC Sparing Is Critical

The phthalimide-acetamide chemotype of I-21 belongs to the non-hydroxamate class of HDAC6 inhibitors that are structurally predisposed to spare class-I HDACs [3]. This characteristic makes I-21 a candidate for neurodegenerative or inflammatory disease models where pan-HDAC inhibition is contraindicated due to hematological toxicity. Confirmatory in-house class-I counter-screening is advised before committing to large-scale procurement.

Patent-Landscape and Freedom-to-Operate Analysis for Non-Hydroxamate HDAC6 Inhibitors

As a specifically exemplified compound in WO2021067859, I-21 serves as a reference point for intellectual property mapping around phthalimide-containing HDAC6 inhibitors. Procurement for legal or competitive intelligence purposes is justified when evaluating the scope of claims covering this chemotype.

Quote Request

Request a Quote for N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.